4-Methoxy-2-(trifluoromethyl)benzoyl chloride CAS number
4-Methoxy-2-(trifluoromethyl)benzoyl chloride CAS number
Title: Technical Whitepaper: Synthesis, Profiling, and Applications of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride (CAS: 98187-17-8)
Introduction: Strategic Value in Drug Development
In modern medicinal chemistry, the strategic incorporation of specific functional groups dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). The compound 4-Methoxy-2-(trifluoromethyl)benzoyl chloride (CAS: 98187-17-8) serves as a critical electrophilic building block ()[1]. It allows for the simultaneous installation of a lipophilic, electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating methoxy (-OCH3) group onto a target scaffold.
From an empirical standpoint, the -CF3 group enhances metabolic stability and membrane permeability, while the -OCH3 group modulates the electron density of the phenyl ring and acts as a weak hydrogen-bond acceptor within binding clefts ()[2].
Physicochemical Profiling
Understanding the physical properties of CAS 98187-17-8 is essential for proper handling and storage. As an acyl chloride, the compound is inherently moisture-sensitive and highly prone to rapid hydrolysis into its corresponding carboxylic acid and hydrochloric acid ()[3].
Table 1: Physicochemical Properties of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride
| Property | Value |
| CAS Number | 98187-17-8 |
| Molecular Formula | C9H6ClF3O2 |
| Molecular Weight | 238.59 g/mol |
| Purity Standard | ≥97.0% |
| Refractive Index | 1.5145 |
| Sensitivity | Highly moisture sensitive; reacts violently with water |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2-8°C, tightly sealed |
Mechanistic Synthesis & Activation Logic
The synthesis of 4-methoxy-2-(trifluoromethyl)benzoyl chloride typically proceeds via the activation of its corresponding carboxylic acid precursor, 4-methoxy-2-(trifluoromethyl)benzoic acid.
Expertise & Causality in Reagent Selection: While standard peptide coupling agents (e.g., EDC, HATU) are common for direct amide bond formation, the steric hindrance imposed by the bulky ortho-trifluoromethyl group often leads to poor yields. Converting the acid to an acyl chloride circumvents this steric penalty by creating a highly reactive, unhindered electrophilic center.
Furthermore, we explicitly select oxalyl chloride over thionyl chloride (SOCl2). Oxalyl chloride activation, catalyzed by N,N-Dimethylformamide (DMF), generates only gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) ()[2]. This creates a clean system that leaves no liquid residues, completely eliminating the need for harsh, yield-destroying distillation of the moisture-sensitive acyl chloride product.
Caption: Mechanistic pathway of Vilsmeier-Haack activation using Oxalyl Chloride and catalytic DMF.
Experimental Workflows
Self-Validating Protocol: Synthesis of the Acyl Chloride
This protocol relies on the visual cessation of gas evolution to confirm reaction completion, ensuring a self-validating and highly trustworthy workflow.
Step 1: Preparation and Purging
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Flame-dry a round-bottom flask equipped with a magnetic stir bar and a gas bubbler (critical for monitoring gas evolution).
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Purge the system with dry Argon or Nitrogen for 15 minutes to establish an inert atmosphere.
Step 2: Reagent Addition
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Dissolve 1.0 equivalent of 4-methoxy-2-(trifluoromethyl)benzoic acid in anhydrous dichloromethane (DCM) to achieve an approximate 0.2 M concentration.
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Add 0.05 equivalents of anhydrous DMF (catalyst).
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Cool the reaction mixture to 0°C using an ice bath to control the initial exothermic reaction.
Step 3: Activation
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Dropwise, slowly add 1.2 to 1.5 equivalents of oxalyl chloride. Caution: Vigorous gas evolution will occur immediately.
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Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
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Stir for 2 to 4 hours. Validation Check: The reaction is strictly complete when gas bubbling through the bubbler ceases entirely.
Step 4: Concentration
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Evaporate the DCM and excess oxalyl chloride under reduced pressure using a rotary evaporator.
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Co-evaporate with anhydrous toluene (2 x 10 mL) to perfectly azeotrope and remove any residual HCl or oxalyl chloride traces.
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The resulting crude 4-methoxy-2-(trifluoromethyl)benzoyl chloride must be used immediately in the downstream step without further purification to prevent hydrolytic degradation.
Caption: Synthesis workflow from benzoic acid precursor to final API via acyl chloride intermediate.
Downstream Applications: Amidation Workflow
Once the acyl chloride is isolated, it is typically subjected to nucleophilic acyl substitution to form robust amide linkages.
Step-by-Step Amidation:
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Dissolve the target amine (1.1 eq) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 2.0 eq) in anhydrous DCM at 0°C.
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Slowly add the freshly prepared 4-methoxy-2-(trifluoromethyl)benzoyl chloride (1.0 eq) dissolved in a minimal amount of DCM.
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Stir at room temperature for 1-2 hours.
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Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine.
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Dry over anhydrous Na2SO4, filter, and concentrate to yield the corresponding benzamide derivative.
Causality of Base Selection: DIPEA is chosen over standard triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile. This ensures that the primary or secondary amine substrate exclusively attacks the highly reactive acyl chloride, maximizing the yield of the target API.
References
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Title: Cloruro de 4-metoxi-2-(trifluorometil)benzoilo, 97 % Source: Thermo Fisher Scientific URL: [Link]
